molecular formula C6HClF4S B077742 4-Chlorotetrafluorothiophenol CAS No. 13634-93-0

4-Chlorotetrafluorothiophenol

Cat. No.: B077742
CAS No.: 13634-93-0
M. Wt: 216.58 g/mol
InChI Key: UXQKSGKKWOHQPO-UHFFFAOYSA-N
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Description

4-Chlorotetrafluorothiophenol is an organosulfur compound with the molecular formula C6HClF4S. It is characterized by the presence of a thiol group (-SH) attached to a benzene ring substituted with chlorine and four fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorotetrafluorothiophenol can be synthesized from chloropentafluorobenzene through a series of chemical reactions. One common method involves the reaction of chloropentafluorobenzene with thiourea, followed by hydrolysis to yield the desired thiophenol . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorotetrafluorothiophenol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The compound can undergo reduction to form corresponding thiolates.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium hypochlorite are employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed:

    Substitution: Products include various substituted thiophenols.

    Oxidation: Products include disulfides and sulfonic acids.

    Reduction: Products include thiolates and other reduced forms.

Scientific Research Applications

4-Chlorotetrafluorothiophenol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Chlorotetrafluorothiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable tool in chemical biology and medicinal chemistry.

Comparison with Similar Compounds

  • 4-Fluorothiophenol
  • 2,3,5,6-Tetrafluorothiophenol
  • 4-Bromotetrafluorothiophenol

Uniqueness: 4-Chlorotetrafluorothiophenol is unique due to the combination of chlorine and multiple fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high reactivity and specificity .

Properties

IUPAC Name

4-chloro-2,3,5,6-tetrafluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HClF4S/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQKSGKKWOHQPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1S)F)F)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HClF4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369313
Record name 4-Chlorotetrafluorothiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13634-93-0
Record name 4-Chlorotetrafluorothiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chlorotetrafluorothiophenol
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